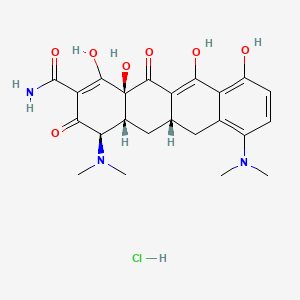
3,4-Diamino-1-butene Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-1-butene Hydrochloride is a chemical compound with the molecular formula C4H10N2·HClThis compound is used as a building block in the synthesis of various pharmaceuticals, including antiglaucoma and anticancer drugs.
Métodos De Preparación
3,4-Diamino-1-butene Hydrochloride can be synthesized from 4-Tolylsulfonamide, a carbonic anhydrase inhibitor. The synthetic route involves the reaction of 4-Tolylsulfonamide with appropriate reagents under controlled conditions to yield this compound. Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,4-Diamino-1-butene Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Diamino-1-butene Hydrochloride has several scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it is studied for its potential as a carbonic anhydrase inhibitor, which has implications in treating glaucoma and cancer. In medicine, it is used in the development of drugs targeting these conditions. In industry, it is used in the synthesis of various chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3,4-Diamino-1-butene Hydrochloride involves its interaction with molecular targets such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can reduce intraocular pressure in glaucoma patients and inhibit the growth of cancer cells. The pathways involved include the inhibition of carbonic anhydrase activity, leading to decreased production of aqueous humor in the eye and reduced tumor cell proliferation.
Comparación Con Compuestos Similares
3,4-Diamino-1-butene Hydrochloride can be compared with similar compounds such as 3,4-Diamino-1-butene and 3,4-Diamino-1-butene Dihydrochloride. These compounds share similar chemical structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific inhibitory activity against carbonic anhydrase, making it particularly useful in the treatment of glaucoma and cancer .
Propiedades
Fórmula molecular |
C4H11ClN2 |
|---|---|
Peso molecular |
122.60 g/mol |
Nombre IUPAC |
but-3-ene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-4(6)3-5;/h2,4H,1,3,5-6H2;1H |
Clave InChI |
XQVQBNKVNNHPNN-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


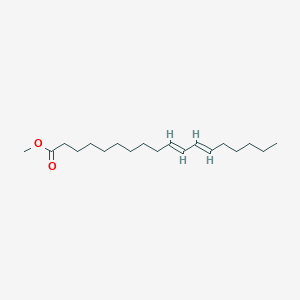
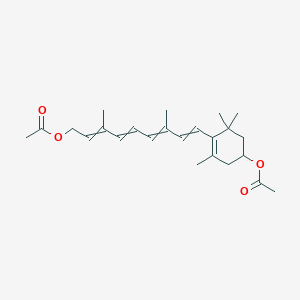

![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
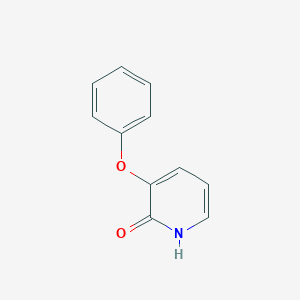
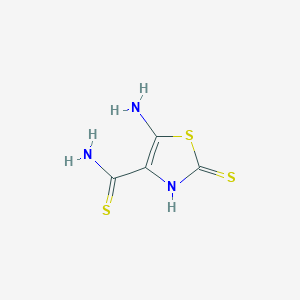
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
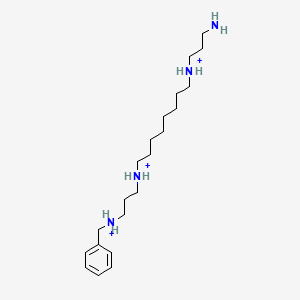
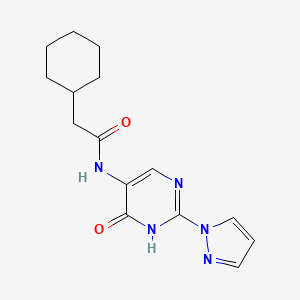
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
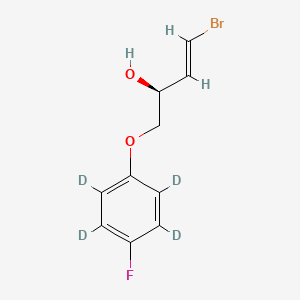
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
